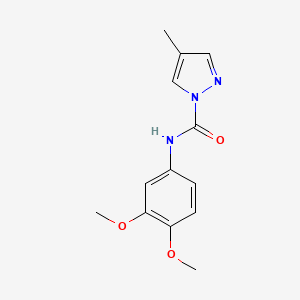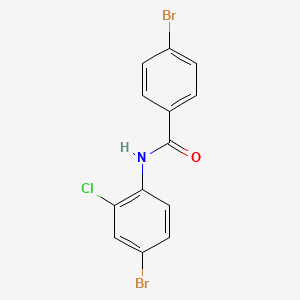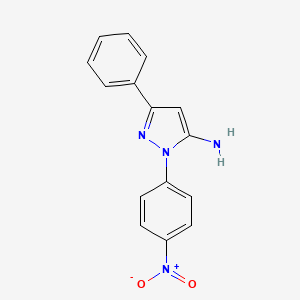
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide, also known as DMHP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMHP belongs to the class of pyrazole carboxamide compounds and has been found to exhibit various biological activities.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is not fully understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the activity of p38 mitogen-activated protein kinase (MAPK), a signaling pathway that is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which play a key role in the inflammatory response. Furthermore, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a wide range of biological activities. However, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
将来の方向性
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide and its analogs. Another area of research is the investigation of the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide in vivo. Furthermore, the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide in the treatment of neurodegenerative diseases and cancer should be further explored. Additionally, the molecular mechanisms underlying the biological activities of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide should be elucidated to better understand its therapeutic potential.
合成法
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-methyl-1H-pyrazole-1-carboxylic acid, followed by the addition of ammonia and acetic anhydride. The product obtained is then purified through recrystallization to obtain pure N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been found to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-7-14-16(8-9)13(17)15-10-4-5-11(18-2)12(6-10)19-3/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHROJFZGPNYBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)
![ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methylglycinate](/img/structure/B5816286.png)
![2-[2-(benzyloxy)phenyl]-N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B5816294.png)

![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)


![2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)


![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)